8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
The compound is a complex organic molecule, likely a derivative of the [1,3]-dioxolo[4,5-f]benzodioxole core . It may have properties similar to other compounds in this class .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds can be synthesized from commercially available reactants . For example, the core unit can be prepared in a straightforward manner starting from commercially available reactants such as sesamol and 1,2,4,5-tetrachlorobenzene .Molecular Structure Analysis
The compound likely contains a [1,3]-dioxolo[4,5-f]benzodioxole core . Other compounds with similar structures have been found to have absorption ranges of 403-520 nm and emission ranges of 495-665 nm .Chemical Reactions Analysis
The phenyl core can be derivatized through lithiation, and their photophysical properties can be adjusted as needed . The resulting fluorescent groups have an absorption range of 403-520 nm and an emission range of 495-665 nm .Physical and Chemical Properties Analysis
The compound likely has properties similar to other compounds in its class . For example, it may have an absorption range of 403-520 nm and an emission range of 495-665 nm .Scientific Research Applications
Synthetic Methodologies and Catalysis A notable application in scientific research for compounds similar to "8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one" includes advancements in synthetic methodologies. For instance, the development of efficient strategies for synthesizing [1,3]dioxolo[4,5-g]chromen-8-ones demonstrates the chemical's utility in creating new molecules with potential biological activities. These strategies emphasize the importance of such compounds in facilitating the creation of novel homoisoflavonoids, which are recognized for their diverse biological properties including cytotoxicity. This is highlighted by the research demonstrating the synthesis and cytotoxic evaluation of new [1,3]dioxolo[4,5-g]chromen-8-one derivatives against breast cancer cell lines, indicating the significant role of these compounds in medicinal chemistry and drug discovery processes (Alipour et al., 2014).
Cytotoxicity and Biological Properties The compound's relevance extends to its cytotoxic properties and potential therapeutic applications. Research on new derivatives of [1,3]dioxolo[4,5-g]chromen-8-one has shown promising cytotoxic activities against various cancer cell lines, highlighting its potential in the development of anticancer agents. The study indicates that the structural modifications of these compounds could lead to significant biological activities, which are crucial for the development of new therapeutic agents (Alipour et al., 2016).
Environmental Applications Moreover, the structural relatives of "this compound" have been studied for their environmental degradation potential. Specifically, the ability of certain bacterial strains to metabolize chlorinated dibenzofurans showcases the environmental significance of these compounds. This research not only sheds light on the biodegradation pathways of polychlorinated dibenzofurans but also highlights the environmental applications of such chromen-6-one derivatives in bioremediation efforts (Keim et al., 1999).
Antimicrobial and Anticancer Evaluation The versatility of compounds structurally related to "this compound" is further demonstrated in their antimicrobial and anticancer evaluations. A variety of novel heterocycles derived from chromonyl-2(3H)-furanone have been synthesized and tested for their antibacterial and antifungal activities, with some showing promising results. This underscores the potential of these compounds in the development of new antimicrobial agents, contributing to the ongoing search for more effective treatments against resistant strains of bacteria and fungi (Ramadan & El‐Helw, 2018).
Future Directions
Properties
IUPAC Name |
8-(5-chloro-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClO5/c19-10-1-2-13-9(3-10)4-14(23-13)12-6-18(20)24-15-7-17-16(5-11(12)15)21-8-22-17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIHJRABBUAFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)C4=CC5=C(O4)C=CC(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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